![molecular formula C11H10N6O B2879508 1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034238-70-3](/img/structure/B2879508.png)
1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry and material science due to their notable photophysical properties . They are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
An effective synthesis method of pyrazolo[1,5-a]pyrimidines involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and its diazonium salt . This method has been used to synthesize a variety of pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various chemical reactions, including reactions with heterocyclic amines and diazonium salts . Additionally, thiazoles and 1,3,4-thiadiazoles can be obtained from 2-bromo-1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone and some reagents such as hydrazonoyl chlorides and halo ketones .Scientific Research Applications
Fluorescent Molecules
This compound is part of a family of pyrazolo[1,5-a]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Solid-State Emitters
The PPs bearing simple aryl groups allow good solid-state emission intensities . This means they can be designed as solid-state emitters by proper structural selection .
Photobleaching Performance
After continuous excitation at 365 nm with a xenon lamp at different times, the normalized fluorescence intensities of dyes decreased by 89–94%, measured at their maximum wavelength . This indicates a very good photobleaching performance .
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention due to their significant anticancer potential and enzymatic inhibitory activity .
Enzymatic Inhibitory Activity
The PP derivatives have shown enzymatic inhibitory activity, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Antimetabolites in Purine Biochemical Reactions
Pyrazolo[1,5-a]pyrimidines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Antitrypanosomal Activity
This division of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to have a wide range of pharmaceutical interest due to their antitrypanosomal activity , antischistosomal activity , and other activities such as HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligaments , antimicrobial agents , and as antianxiety agents .
Mode of Action
For instance, pyrazolo[1,5-a]pyrimidines, which share a similar structure, have been shown to inhibit key enzymes in biochemical reactions .
Biochemical Pathways
For example, pyrazolo[1,5-a]pyrimidines have been reported to inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway that is responsible for the synthesis of cholesterol .
Pharmacokinetics
The compound’s photophysical properties have been studied, and it has been found that electron-donating groups at position 7 on the fused ring improve both the absorption and emission behaviors .
Result of Action
Compounds with similar structures have been reported to have a wide range of biological activities, including antitrypanosomal activity , antischistosomal activity , and antimicrobial activity .
Action Environment
It is known that the compound’s photophysical properties can be tuned, suggesting that its optical behavior could potentially be influenced by environmental factors .
properties
IUPAC Name |
1-methyl-N-pyrazolo[1,5-a]pyridin-5-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O/c1-16-7-10(14-15-16)11(18)13-8-3-5-17-9(6-8)2-4-12-17/h2-7H,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKASGMKNVIJARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-1,2,3-triazole-4-carboxamide |
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